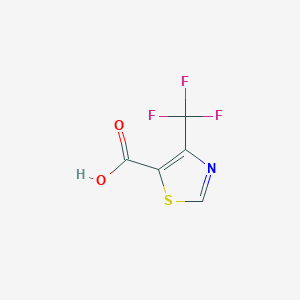

4-(Trifluoromethyl)thiazole-5-carboxylic acid

Descripción

4-(Trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a trifluoromethyl (-CF₃) group at position 4 and a carboxylic acid (-COOH) group at position 5. This scaffold is highly versatile, with modifications at positions 2, 4, and 5 significantly influencing its physicochemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety enables derivatization into esters, amides, or salts for diverse applications .

Propiedades

IUPAC Name |

4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-5(7,8)3-2(4(10)11)12-1-9-3/h1H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMYDWYBEAWGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167548-89-2 | |

| Record name | 4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 4-(Trifluoromethyl)thiazole-5-carboxylic acid typically involves the following steps :

Starting Materials: The synthesis begins with the use of thiazole derivatives and trifluoromethylating agents.

Reaction Conditions: One common method involves the reaction of 2-methyl-4-(trifluoromethyl)thiazole with sodium hydroxide in an aqueous solution. The mixture is stirred at 40°C overnight, and the progress is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.

Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

4-(Trifluoromethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).

Major Products: The major products formed depend on the type of reaction.

Aplicaciones Científicas De Investigación

4-(Trifluoromethyl)thiazole-5-carboxylic acid has diverse applications in scientific research[4][4]:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

Medicine: It is investigated for its role in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties[][4].

Mecanismo De Acción

Comparación Con Compuestos Similares

Substituent Variations and Structural Diversity

Structural analogs differ in substituents at positions 2, 4, or via aryl/alkyl modifications. These changes impact reactivity, solubility, and biological activity.

Physicochemical Properties

- Melting Points : Aryl-substituted derivatives (e.g., 2-(2-fluorophenyl)-4-CF₃ analog) exhibit higher melting points (>190°C) compared to alkyl-substituted variants due to enhanced crystallinity .

- Acidity : The electron-withdrawing -CF₃ group increases the acidity of the carboxylic acid (pKa ~2–3), enhancing reactivity in coupling reactions .

- Lipophilicity : Aryl substituents (e.g., 4-trifluoromethylphenyl) improve logP values, favoring membrane permeability in bioactive compounds .

Actividad Biológica

4-(Trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazole family, which is well-known for its pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer effects. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

The molecular formula of this compound is CHFNOS, and its structure features a thiazole ring that contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. For instance, it has been shown to inhibit enzymes involved in cellular signaling and metabolic processes.

- Cellular Effects : It influences cell function by altering gene expression and cellular metabolism. Studies have indicated that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 expression modulation .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it has effective activity against various bacterial strains, making it a candidate for antibiotic development.

Anticancer Properties

The compound has demonstrated significant anticancer activity in vitro. For example, it has been tested against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia cells (CEM-13). The results showed that it induces apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity against plant pathogens. Its structural characteristics allow it to disrupt fungal cell membranes, leading to cell death.

Case Studies

- Anticancer Study : A study evaluated the effects of this compound on MCF-7 cells. The findings revealed that treatment with the compound resulted in increased levels of apoptotic markers such as cleaved caspase-3 and p53, indicating its role in promoting programmed cell death in cancer cells .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial effects of this compound against various pathogenic bacteria. The results showed significant inhibition zones, suggesting strong antibacterial activity comparable to standard antibiotics.

Data Table: Biological Activities Overview

Q & A

Q. What are the key structural features of 4-(Trifluoromethyl)thiazole-5-carboxylic acid, and how are they validated experimentally?

The compound features a thiazole ring substituted with a trifluoromethyl group at position 4 and a carboxylic acid group at position 4. Its molecular formula is C₆H₃F₃N₂O₂S , with a crystal structure stabilized by O—H⋯N and C—H⋯O hydrogen bonds, forming infinite chains . Structural validation typically employs X-ray crystallography (e.g., SHELXL for refinement ) and spectroscopic methods like H/C NMR. For example, H NMR data (DMSO-) shows aromatic proton resonances at δ 7.41–8.26 ppm and a carboxylic acid proton as a broad peak near δ 14.43 .

Q. What synthetic routes are commonly used to prepare this compound?

A representative method involves cyclocondensation of thiourea derivatives with α-haloketones. For instance:

React 2-fluoro/chloro-phenyl thiourea with 4-(trifluoromethyl)-2-bromoacetophenone.

Acidic hydrolysis of the intermediate thiazole ester yields the carboxylic acid .

Key parameters :

Q. How is purity assessed and optimized for this compound?

- HPLC (high-performance liquid chromatography) with a C18 column and UV detection at 254 nm is standard. Purity >95% is achievable using gradient elution (water/acetonitrile with 0.1% TFA) .

- Recrystallization from ethanol/water mixtures removes unreacted starting materials.

- Mass spectrometry (LC-MS) confirms molecular weight (e.g., m/z 757 [M+H]+ observed in related analogs ).

Advanced Research Questions

Q. How do substituent variations on the thiazole ring influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability .

- Carboxylic acid moiety : Critical for hydrogen bonding with biological targets (e.g., bacterial enzymes or kinases). Methyl ester prodrugs are often synthesized to enhance bioavailability .

- Comparative analogs :

- 2-(4-Chlorophenyl)thiazole-5-carboxylic acid shows reduced antitumor activity compared to the trifluoromethyl variant, likely due to weaker electron-withdrawing effects .

- Bromine substitution increases lipophilicity but may reduce solubility .

Q. What mechanistic insights explain its antimicrobial activity?

In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate:

- MIC values : 6.25 µg/mL for optimized analogs, attributed to disruption of bacterial cell wall synthesis or DNA gyrase inhibition .

- Fluorine interactions : The trifluoromethyl group enhances binding to hydrophobic pockets in target enzymes .

- Resistance profiling : No cross-resistance with β-lactams or quinolones in preliminary assays .

Q. How can computational methods predict reactivity and binding modes?

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group exhibits high electron density, favoring interactions with basic residues in proteins .

- Molecular docking : Validated using X-ray crystallographic data (e.g., PDB ID 4Q9U), showing the trifluoromethyl group occupying a hydrophobic cleft in bacterial FabI enzyme .

Q. What strategies resolve contradictions in reported bioactivity data?

- Experimental variables : Differences in bacterial strains (e.g., H37Rv vs. MDR-MTB) or assay conditions (aerobic vs. anaerobic) significantly impact MIC values .

- Structural validation : Ensure compound integrity via NMR and LC-MS to rule out degradation products .

- Meta-analysis : Cross-reference datasets from peer-reviewed journals (e.g., Acta Crystallographica ) over commercial databases.

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

Q. What analytical techniques differentiate polymorphic forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.